molecular formula C17H11N3 B3242019 4'-Ethynyl-2,2':6',2''-terpyridine CAS No. 149817-60-7

4'-Ethynyl-2,2':6',2''-terpyridine

Cat. No.: B3242019
CAS No.: 149817-60-7
M. Wt: 257.29 g/mol
InChI Key: ZZANNDBAWDILOJ-UHFFFAOYSA-N
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Description

4’-Ethynyl-2,2’:6’,2’‘-terpyridine is a chemical compound with the molecular formula C17H11N3 . It is a terpyridine derivative that is often used as a ligand in coordination chemistry and catalysis . The presence of an ethynyl group at the 4’ position of the terpyridine molecule gives it unique properties and reactivity .


Synthesis Analysis

The synthesis of 4’-Ethynyl-2,2’:6’,2’‘-terpyridine involves various chemical reactions. For instance, a new fluorescent terpyridyl-diphenylacetylene hybrid fluorophore was synthesized via Sonogashira cross-coupling of 4’- (4-bromophenyl)-2,2’:6’,2’'-terpyridine and 4-ethynylanisole in the presence of Pd (PPh 3) 4 /CuI as a catalyst .


Molecular Structure Analysis

The RuII atom in the 4’-Ethynyl-2,2’:6’,2’‘-terpyridine complex has a distorted octahedral geometry due to the restricted bite angle [157.7 (3)°] of the two mer-arranged N, N’, N’‘-tridendate ligands, viz. 2,2’:6’,2’‘-terpyridine (tpy) and 4’-ethynyl-2,2’:6’,2’‘-terpyridine (tpy’), which are essentially perpendicular to each other, with a dihedral angle of 87.75 (12)° between their terpyridyl planes .


Chemical Reactions Analysis

The chemical reactions involving 4’-Ethynyl-2,2’:6’,2’'-terpyridine are complex and diverse. For example, the most active catalyst 4 gave, after 120 min, 0.105 M of cyclohexanol + cyclohexanone after reduction with PPh 3 .


Physical and Chemical Properties Analysis

4’-Ethynyl-2,2’:6’,2’'-terpyridine has a molecular weight of 257.29 Da . It has been studied for its potential applications in fluorescence imaging, photovoltaic devices, and as a building block for the synthesis of coordination polymers and metal-organic frameworks .

Scientific Research Applications

Photocatalysis

4'-Ethynyl-2,2':6',2''-terpyridine derivatives have been used in synthesizing photocatalysts based on [RuCl(2,2'-bipyridine)(L(n))]PF6 complexes. These complexes demonstrate significant photochemical and redox properties due to the influence of alkynyl substituents. They are effective in photocatalyzing the oxidation of alcohols to aldehydes (Davidson et al., 2015).

Electroluminescence and Photophysical Properties

Derivatives of 4'-phenyl-2,2':6',2''-terpyridine with ethynyl substituents show promising photophysical properties. They exhibit high thermal stability and photoluminescence quantum yield, making them suitable for use in electroluminescent diodes (Zych et al., 2017).

Synthesis of Multinuclear Complexes

Ethynyl-bridged ditopic ligands based on this compound are used for synthesizing homodinuclear and heterotrinuclear ruthenium(II) and iron(II) complexes. These rigid rod-like complexes are valuable in studying the structural and electronic properties of metal complexes (Grosshenny & Ziessel, 1993).

Metal Complexation and Luminescence Enhancement

4'-Substituted 2,2':6',2''-terpyridines, such as the ethynyl derivative, are investigated for their complexation with Zn2+ and Fe2+ ions. These ligands enhance luminescence upon binding to metal ions, indicating potential in the development of luminescent materials (Vitvarová et al., 2012).

Photoactive Building Blocks

Alkyne-functionalized this compound derivatives are used as photoactive building blocks in coordination complexes. Their modification with gold units, for instance, showcases the potential for creating photoactive materials with unique packing and emission properties (Constable et al., 2011).

Safety and Hazards

The safety data sheet for 2,2’:6’,2’'-Terpyridine, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is fatal if swallowed or in contact with skin, causes skin irritation and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-ethynyl-2,6-dipyridin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3/c1-2-13-11-16(14-7-3-5-9-18-14)20-17(12-13)15-8-4-6-10-19-15/h1,3-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZANNDBAWDILOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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